
ethyl4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylatehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrotoluene and diethyl carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of ethyl 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 4-amino-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C7H10Br2N2O3 |
|---|---|
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O3.BrH/c1-3-13-7(12)5-4(8)6(11)10(2)9-5;/h9H,3H2,1-2H3;1H |
Clé InChI |
WSQUVOHQFGFSSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)N(N1)C)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


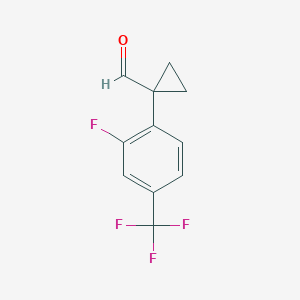
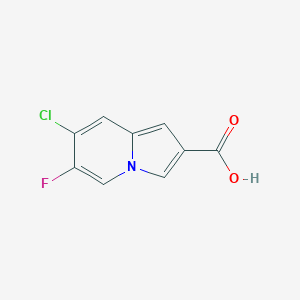
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
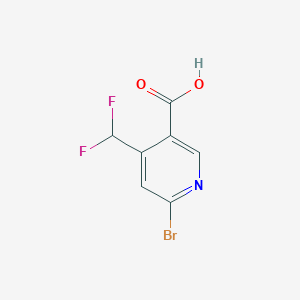
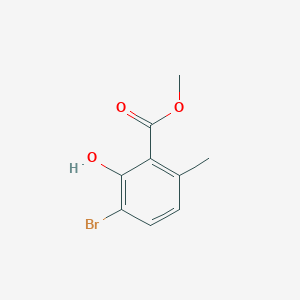
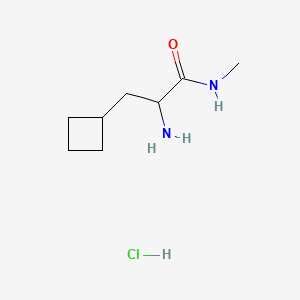
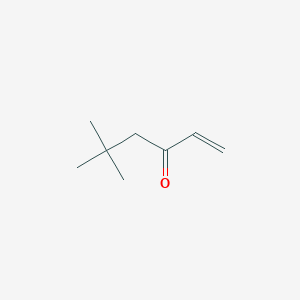
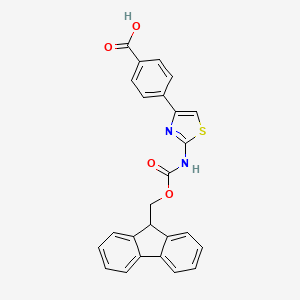
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
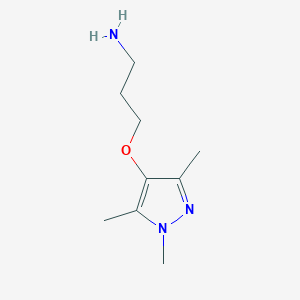
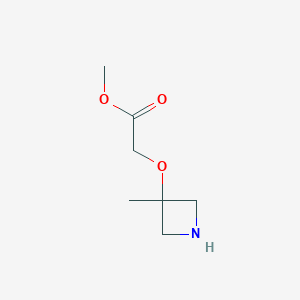

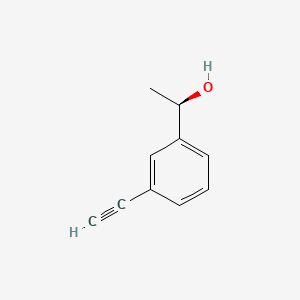
![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
